molecular formula C8H10N4O B079783 2-Acetylpyridine semicarbazone CAS No. 14534-93-1

2-Acetylpyridine semicarbazone

Cat. No. B079783
CAS RN: 14534-93-1
M. Wt: 178.19 g/mol
InChI Key: RUXQWZJWMCHCHH-UHFFFAOYSA-N
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Description

2-Acetylpyridine semicarbazone is a compound that has been extensively studied due to its wide pharmacological profile and constitutive properties . It is known for its chelating capacity when associated with metals in coordination compounds . It is also known for its comprehensive mechanisms of action . The semicarbazones are shown in equilibrium in their keto and enol tautomeric forms, acting as a neutral ligand through the nitrogen atom from the imine group or the oxygen atom from the carbonyl group, or as a monoanionic ligand .


Synthesis Analysis

The synthesis of 2-acetylpyridine semicarbazone involves the use of Schiff bases due to their stability and comprehensive structural versatility . The structural versatility of semicarbazones is further increased with many possible substituent groups, which most often include new sites of bonding, increasing the possibilities of coordination with metal centers .


Molecular Structure Analysis

The molecular structure of 2-acetylpyridine semicarbazone contains a total of 23 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions of 2-acetylpyridine semicarbazone involve the formation of complexes with metals such as copper(II) . In all compounds, the semicarbazone ligands were found tridentate with NNO-donor atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetylpyridine semicarbazone are characterized by physicochemical and spectroscopic methods . The single crystal X-ray diffraction analysis showed the influences of the different copper salt starting reagent in the crystal structures .

Scientific Research Applications

  • Insulin-like Activity : 2-Acetylpyridine semicarbazone has been used to form complexes with oxovanadium(IV) and (V), which exhibit insulin-like activity. These complexes enhance glucose uptake and inhibit glycerol release from adipocytes, indicating their potential as insulin mimics (Bastos et al., 2008).

  • Spectral Studies : Spectroscopic studies of semicarbazones derived from acetylpyridine, including 2-Acetylpyridine semicarbazone, have been conducted to better understand their structural properties. These studies are crucial for the characterization and application of these compounds in various fields (Beraldo et al., 2001).

  • Determination of Cobalt in Biological Samples : 2-Acetylpyridine semicarbazone has been used for the non-extractive spectrophotometric determination of cobalt in acidic media, forming complexes with cobalt. This application is significant in analytical chemistry, especially for measuring trace elements in biological samples (Babu et al., 2009).

  • Antiviral Drug Research : As an inhibitor of herpes simplex virus type 1-specified ribonucleoside diphosphate reductase, 2-Acetylpyridine semicarbazone and its analogues have been studied for their antiviral properties, contributing to the development of new antiviral drugs (Turk et al., 1986).

  • Metal Complex Formation : Complexes of 2-Acetylpyridine semicarbazone with metals like cobalt(II), chromium(III), and copper(II) have been synthesized and characterized, suggesting applications in material science and coordination chemistry (Pilar et al., 1987).

  • Copper(II) Complexes Synthesis and Characterization : The synthesis and structural elucidation of copper(II) complexes with 2-Acetylpyridine semicarbazone have been reported, which highlights the importance of noncovalent interactions in their crystal structures. Such studies are fundamental in the field of inorganic chemistry (Gatto et al., 2020).

  • Topical Efficacy Against Herpes Virus : The efficacy of 2-Acetylpyridine semicarbazone and related derivatives in treating herpes simplex virus infections has been investigated, indicating its potential use in antiviral therapies (Sidwell et al., 1990).

  • Ruthenium(III) Complexes for Catalytic and DNA Interaction Studies : The reaction of 2-Acetylpyridine semicarbazone with ruthenium(III) precursor complexes has been studied, leading to new insights into their catalytic activity and DNA interaction, relevant in bioinorganic chemistry (Manikandan et al., 2012).

  • Antitrypanosomal Activity : The antitrypanosomal activity of 2-Acetylpyridine thiosemicarbazones against Trypanosoma rhodesiense has been explored, contributing to the search for new treatments for trypanosomiasis (Casero et al., 1980).

  • PET Radiopharmaceutical for Tumor Imaging : A study on the synthesis and evaluation of 68Ga-2-acetylpyridine semicarbazone as a PET radiopharmaceutical for tumor imaging shows the potential of this compound in diagnostic imaging (Al-Hokbany et al., 2014).

Safety And Hazards

2-Acetylpyridine semicarbazone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions of 2-acetylpyridine semicarbazone research involve the synthesis of new copper(I) complexes. The structural and spectroscopic analysis indicated in both complexes the copper(I) atoms is tetracoordinated, and the semicarbazone acts as bidentate and neutral ligand .

properties

IUPAC Name

[(E)-1-pyridin-2-ylethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQWZJWMCHCHH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylpyridine semicarbazone

CAS RN

14534-93-1
Record name 2-Acetylpyridine semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
ASA Zidan - Phosphorus, Sulfur, and Silicon and the Related …, 2003 - Taylor & Francis
… The mixed ligand complexes were prepared by adding 0.1 mmol of 2-acetylpyridine semicarbazone (0.36 g) or 0.48 g of 2-acetylpyridine benzoylhydrazone in 20 ml hot ethanol to a …
Number of citations: 39 www.tandfonline.com
BS Garg, SR Singh, RB Basnet, RP Singh - Thermochimica acta, 1988 - Elsevier
… The stability constants of the chelates formed by 2-acetylpyridine semicarbazone with UO,(II), Cu(II), Ni(II), PbfII), Co(II), Zn(I1) and CdfII) have been determined pH-metritally in 75% (v/v) …
Number of citations: 1 www.sciencedirect.com
SV Babu, KH Reddy - Indian Journal of Advances in Chemical …, 2013 - ijacskros.com
2-Acetylpyridine semicarbazone (APS) has been used for the spectrophotometric determination of copper (II) in aqueous medium. APS react with copper (II) in slightly acidic (pH, 6.0) …
Number of citations: 11 www.ijacskros.com
NC Kasuga, K Onodera, S Nakano, K Hayashi… - Journal of inorganic …, 2006 - Elsevier
… bis[N′-[1-(2-pyridyl)ethylidene]]-1,4-piperazinedicarbothiohydrazide (H 2 ptsc, L7), and the tridentate semicarbazone ligand of 2N1O donor atoms, 2-acetylpyridine semicarbazone (…
Number of citations: 85 www.sciencedirect.com
CC Gatto, FC Lima, PM Miguel - Journal of Chemical Sciences, 2020 - Springer
… our interests in the study of new metallic complexes based on semicarbazones,21 , 22 we describe the synthesis and crystal structures of a new ligand, 2-acetylpyridine-semicarbazone (…
Number of citations: 8 link.springer.com
PC Okafor, EE Oguzie, GE Iniama, ME Ikpi… - Global Journal of Pure …, 2008 - ajol.info
… 4methyl) thiosemicarbazone (2AP4MTSC), 2-acetylpyridine thiosemicarbazone (2APTSC), 2-acetylpyridine-(4-phenyl) semicarbazone (2AP4PSC) and 2-acetylpyridine semicarbazone …
Number of citations: 17 www.ajol.info
AMB Bastos, JG da Silva, PIS Maia, VM Deflon… - Polyhedron, 2008 - Elsevier
… Reaction of 2-acetylpyridine semicarbazone (H2APS), 3-acetylpyridine semicarbazone (H3APS) and 4-acetylpyridine semicarbazone (H4APS) with [VO(acac) 2 ] (acac = …
Number of citations: 67 www.sciencedirect.com
RW Sidwell, JH Huffman, TW Schafer, C Shipman - Chemotherapy, 1990 - karger.com
… 2-Acetylpyridine semicarbazone (APSC), 2-acetylpyridine thiosemicarba zone (APTSC) and 2-acetylpyridine-4-methyl-3-thiosemicarbazonoe (APMTSC) were evaluated against type-2 …
Number of citations: 24 karger.com
N Fahmi, DK Sharma, RV Singh - Synthesis and Reactivity in …, 1994 - Taylor & Francis
… 2-acetylfuran semicarbazone and 2-acetylpyridine semicarbazone have been prepared and … spectra of 2-acetylthiophene semicarbazone and 2-acetylpyridine semicarbazone and their …
Number of citations: 9 www.tandfonline.com
SR Turk, C Shipman Jr, JC Drach - Biochemical pharmacology, 1986 - Elsevier
… derivatives and 2-acetylpyridine semicarbazone. Table 2 illustrates that all of the derivatives were inhibitors of HSV-l-induced ribonucleotide reductase, although the semicarbazone …
Number of citations: 61 www.sciencedirect.com

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